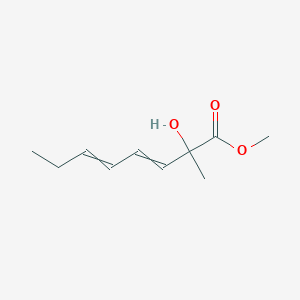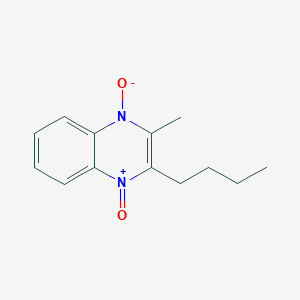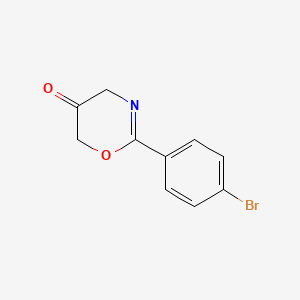
5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position, two phenyl groups at the N and 2 positions, and a carboxamide group at the 4-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of N-phenylbenzimidamides and iodobenzenes or bromobenzenes in a one-pot synthesis, which includes a palladium-catalyzed N-arylation and a copper-catalyzed C-H functionalization/C-N bond formation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Common industrial methods include the Debus-Radziszewski synthesis and the Wallach synthesis, which are well-established for the production of imidazole derivatives .
化学反应分析
Types of Reactions: 5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: 5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
相似化合物的比较
1H-Imidazole, 4,5-diphenyl-: This compound is similar in structure but lacks the methyl and carboxamide groups.
4-Methylimidazole: This compound has a methyl group at the 4-position but lacks the phenyl and carboxamide groups.
2-Phenylimidazole: This compound has a phenyl group at the 2-position but lacks the methyl and carboxamide groups.
Uniqueness: 5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide is unique due to the presence of both the methyl and carboxamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications, making it a valuable compound in research and industry .
属性
CAS 编号 |
77049-30-0 |
|---|---|
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC 名称 |
5-methyl-N,2-diphenyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-12-15(17(21)19-14-10-6-3-7-11-14)20-16(18-12)13-8-4-2-5-9-13/h2-11H,1H3,(H,18,20)(H,19,21) |
InChI 键 |
YIBNJUPHRRPTTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


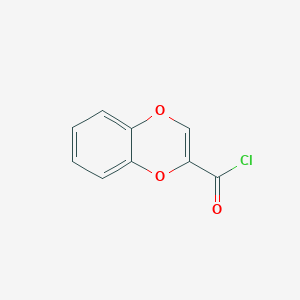
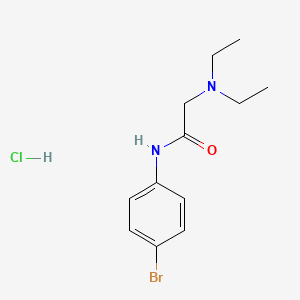
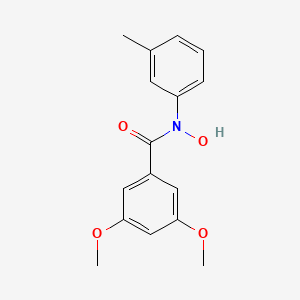
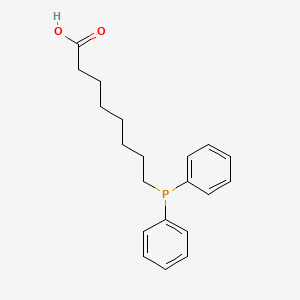

![4-[(Hexadecyloxy)methylidene]cyclohex-1-ene](/img/structure/B14433503.png)
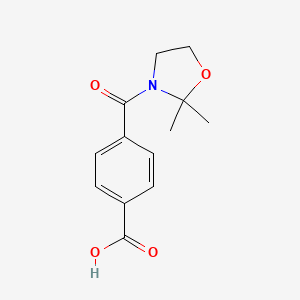



![4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline](/img/structure/B14433518.png)
